1,1-Diphenylguanidine;hydroiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

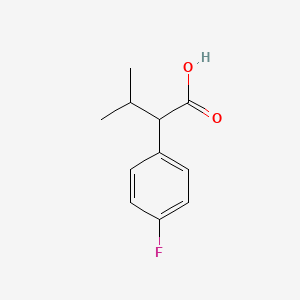

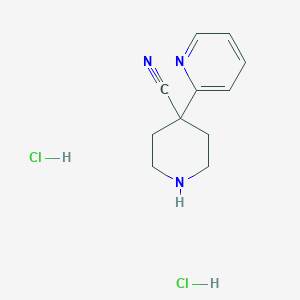

1,1-Diphenylguanidine (also known as DPG) is a white to cream-colored chalky powder with a bitter taste and slight odor . It is a complexing agent used in the detection of metals and organic bases and used as an accelerator in the vulcanization of rubber .

Synthesis Analysis

The synthesis of guanidines involves the reaction of an amine with an activated guanidine precursor followed by the deprotection to yield the corresponding free guanidine . Thiourea derivatives as guanidylating agents have been widely used as guanidine precursors using coupling reagents or metal-catalysed guanidylation .

Molecular Structure Analysis

The molecular structure of 1,1-Diphenylguanidine is based on structures generated from information available in ECHA’s databases . It is an aromatic homomonocyclic compound .

Chemical Reactions Analysis

The thermal decomposition of 1,1-Diphenylguanidine was investigated by simultaneous TG/DSC-FTIR techniques under nonisothermal conditions . Online FTIR measurements illustrate that aniline is a major product of DPG decomposition .

Physical And Chemical Properties Analysis

Physical properties of 1,1-Diphenylguanidine include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .

Scientific Research Applications

Conformational Analysis and Molecular Chirality

N-Methylated Diphenylguanidines Conformations, Propeller-Type Molecular Chirality, and Construction of Water-Soluble Oligomers with Multilayered Aromatic Structures

This study investigates the crystal structures of N,N'-diphenylguanidine and its N-methylated derivatives. These compounds exhibit conformational properties that have been utilized to construct water-soluble oligomers with multilayered aromatic structures, showcasing their potential in creating complex molecular architectures (Tanatani et al., 1998).

Synthesis and Structural Studies

Crystal structure of N,N'-diphenylguanidmium perchlorate,(C13H14N3)(CIO4) The synthesis of diphenylguanidine compounds and their crystalline structures are described, offering insights into their chemical properties and potential applications in chemical synthesis and material science (Paixão et al., 1998).

Chemical Synthesis and Biological Evaluation

Synthesis and biological evaluation of novel N,N'-diaryl cyanoguanidines acting as potent and selective carbonic anhydrase II inhibitors. This research presents the synthesis of novel N,N''-diaryl cyanoguanidines that inhibit carbonic anhydrase II, an enzyme target for antiglaucoma agents. These findings highlight the pharmaceutical applications of diphenylguanidine derivatives (Akocak et al., 2018).

Material Science and Polymer Chemistry

Supramolecular Design Strategy of a Water-Soluble Diphenylguanidine-Cyclodextrin Polymer Inclusion Complex This study focuses on improving the water solubility and reducing the toxicity of diphenylguanidine by forming a complex with β-cyclodextrin polymer. The research demonstrates the compound's potential in high-end natural rubber products and highlights the importance of supramolecular chemistry in enhancing material properties (Guo et al., 2022).

Environmental and Analytical Applications

Study of molecularly imprinted solid-phase extraction of diphenylguanidine and its structural analogs. This paper describes the development of a molecularly imprinted polymer for the selective separation and pre-concentration of diphenylguanidine from environmental water samples, showcasing the compound's relevance in environmental monitoring and analytical chemistry (Fan et al., 2009).

Safety And Hazards

Future Directions

Future research could focus on the distribution, fate, and emission source of these pollutants, which is critical to maintain high water quality and to determine regulatory limits for these pollutants . Another area of interest could be the exploration and development of more accurate machine learning-based prediction strategies for studying protein–ligand interactions .

properties

IUPAC Name |

1,1-diphenylguanidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUJHFUZXBVZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14IN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diphenylguanidine;hydroiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B2592352.png)

![N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2592353.png)

![N-(4-chlorobenzyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2592354.png)

![4-[(E)-[(2-amino-4-methyl-1,3-thiazole-5-carbonyl)hydrazinylidene]methyl]benzoic acid](/img/structure/B2592355.png)

![2-(Benzimidazol-1-yl)-1-[2-(6-tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2592356.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2592357.png)

![3-(3-bromophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2592361.png)

![Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2592363.png)